

Spectroscopic Profile of Pantoprazole N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pantoprazole N-oxide*

Cat. No.: *B018355*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pantoprazole N-oxide**, a significant impurity and metabolite of the proton pump inhibitor Pantoprazole. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, quantification, and quality control of Pantoprazole and its related substances in pharmaceutical development and manufacturing.

Chemical Structure and Properties

- Chemical Name: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
- CAS Number: 953787-60-5
- Molecular Formula: $C_{16}H_{15}F_2N_3O_5S$
- Molecular Weight: 399.37 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Pantoprazole N-oxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **Pantoprazole N-oxide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.85	s	3H	OCH_3
3.90	s	3H	OCH_3
4.75 - 4.85	m	2H	$-\text{CH}_2\text{-S(O)}-$
6.80	d	1H	Pyridine-H
7.10 - 7.60	m	3H	Benzimidazole-H
6.70 - 7.70	t	1H	OCHF_2
8.15	d	1H	Pyridine-H
12.80	br s	1H	NH

Table 2: ^{13}C NMR Spectroscopic Data of **Pantoprazole N-oxide**

Chemical Shift (δ , ppm)	Assignment
56.0	OCH_3
60.8	OCH_3
58.5	$-\text{CH}_2\text{-S(O)}-$
107.5	Aromatic CH
111.8	Aromatic CH
115.5 (t)	OCHF_2
119.0	Aromatic CH
122.5	Aromatic C
138.0	Aromatic C
141.0	Aromatic C
147.0	Aromatic C
149.5	Aromatic C
151.0	Aromatic C
152.0	Aromatic C
155.0	Aromatic C

Note: The specific chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Bands of **Pantoprazole N-oxide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3420	Broad	N-H stretch
3050	Medium	Aromatic C-H stretch
2940	Medium	Aliphatic C-H stretch
1630	Strong	C=N stretch
1590	Strong	Aromatic C=C stretch
1470	Strong	Aromatic C=C stretch
1250	Strong	N-O stretch
1100	Strong	C-O stretch (ether)
1030	Strong	S=O stretch
1160, 1070	Strong	C-F stretch (in OCHF ₂)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **Pantoprazole N-oxide**

m/z	Relative Intensity (%)	Assignment
400.07	100	[M+H] ⁺
384.07	~20	[M+H-O] ⁺
234.05	~15	[C ₁₀ H ₁₀ F ₂ N ₂ O ₂ S] ⁺
202.04	~30	[C ₈ H ₈ N ₂ O ₃ S] ⁺

Experimental Protocols

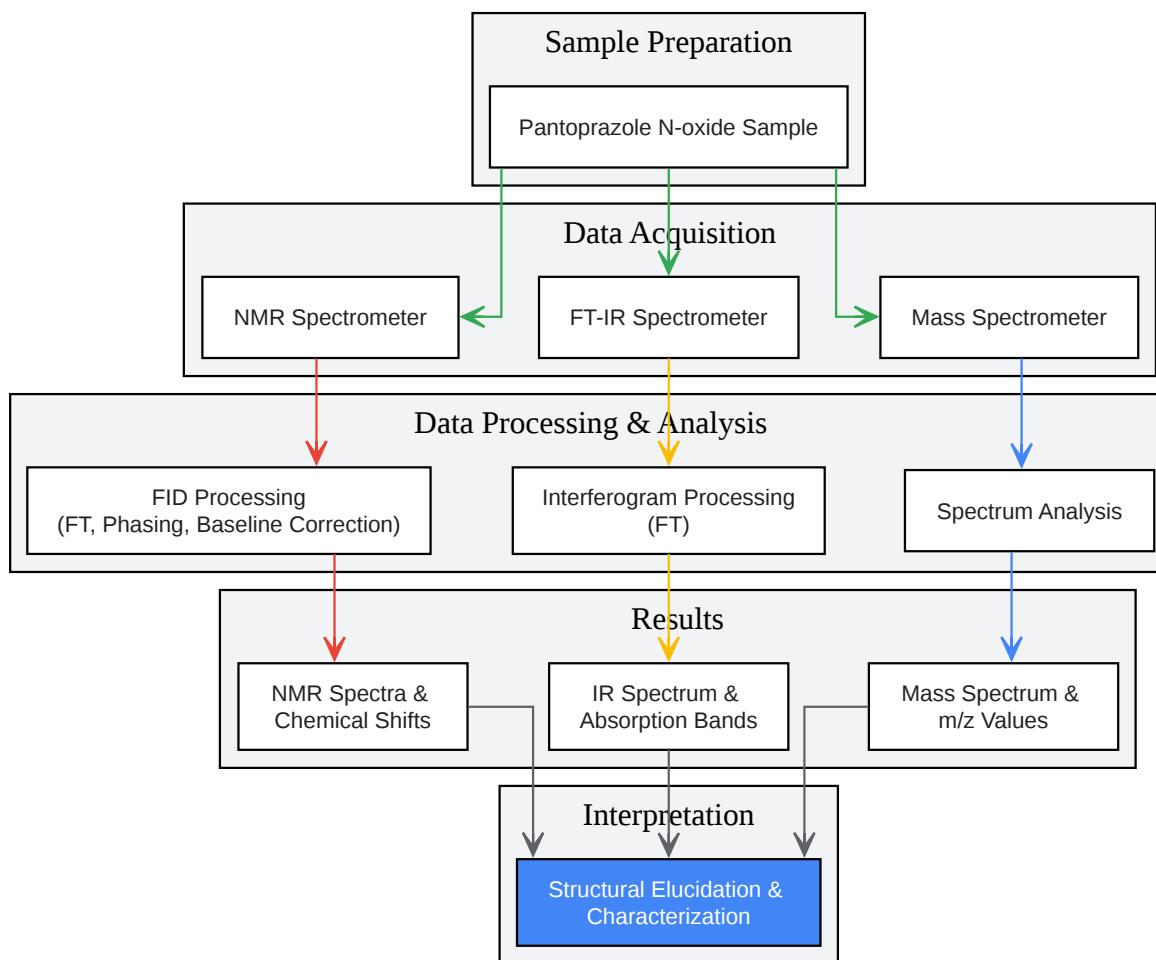
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Instrumentation: Bruker Avance 400 or 500 MHz spectrometer.
- Sample Preparation: Approximately 10 mg of **Pantoprazole N-oxide** was dissolved in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1.0 s.
 - Spectral Width: 0-15 ppm.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., pdept).
 - Number of Scans: 1024-4096.
 - Relaxation Delay: 2.0 s.
 - Spectral Width: 0-200 ppm.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

- Instrumentation: PerkinElmer Spectrum One or a similar FT-IR spectrometer.
- Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet. A small amount of **Pantoprazole N-oxide** was ground with dry KBr and pressed into a thin, transparent disk.
- Acquisition:


- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, coupled with an electrospray ionization (ESI) source.
- Sample Preparation: The sample was dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 $\mu\text{g}/\text{mL}$ and introduced into the mass spectrometer via direct infusion or liquid chromatography.
- ESI-MS Conditions:
 - Ionization Mode: Positive.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V.
 - Source Temperature: 100-120 °C.
 - Desolvation Temperature: 250-350 °C.
 - Mass Range: m/z 50-500.
- Data Processing: The acquired mass spectra were analyzed to determine the mass-to-charge ratios of the parent ion and its major fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like **Pantoprazole N-oxide**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Pantoprazole N-oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b018355#spectroscopic-data-for-pantoprazole-n-oxide-nmr-ir-ms\]](https://www.benchchem.com/product/b018355#spectroscopic-data-for-pantoprazole-n-oxide-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com